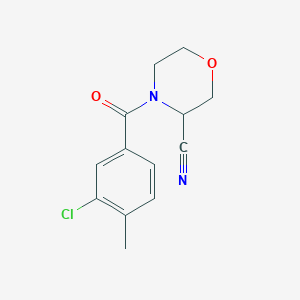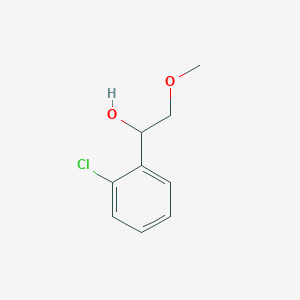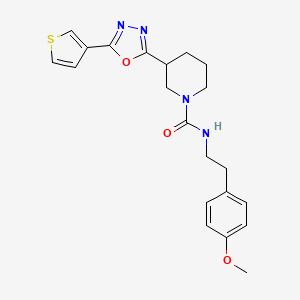![molecular formula C11H9N3O3 B2400033 6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one CAS No. 1215921-09-7](/img/structure/B2400033.png)
6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one is a useful research compound. Its molecular formula is C11H9N3O3 and its molecular weight is 231.211. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods
- 6-Amino-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has been synthesized using amino resin as a scavenger reagent. This method achieved purities of 86% to 95% and the structures were characterized by 1H NMR, IR, and MS (Xiaoguang & Du-lin, 2005).
- Synthesis of 1,4-benzoxazine-isoxazole hybrids via Cu(I) catalyzed one-pot reactions demonstrates an efficient method for creating novel compounds, including 6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one (Benarjee, Saritha, & Sailaja, 2021).
Potential Applications in Medicine
- Some derivatives, like 6f, have shown promising anticancer activity, indicating the potential for medical applications in cancer treatment (Benarjee, Saritha, & Sailaja, 2021).
- Investigations into reactivity with nitrogen nucleophiles have explored potential applications in antimalarial and antiviral activities (Fahim & Ismael, 2021).
Antimicrobial Properties
- Novel series of pyrazoline derivatives bearing 1,4-benzoxazinone have been synthesized and shown to have antimicrobial activity (Raviteja, Lingaiah, & Rajeeva, 2017).
- Triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones have been synthesized and shown promising antimicrobial leads (Bollu, Banu, Bantu, Reddy, Nagarapu, Sirisha, Kumar, Gunda, & Shaik, 2017).
Potential in Anti-inflammatory and COX-2 Inhibition
- Studies have shown that novel 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives have significant anti-inflammatory activity (Li, Zhang, & Quan, 2016).
- Other oxazine derivatives have been identified as COX2-specific inhibitors, suggesting a potential role in anti-inflammatory therapy (Srinivas et al., 2015).
Other Applications
- 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been explored as anti-cancer agents, suggesting a role in cancer treatment (Rajitha et al., 2011).
Properties
IUPAC Name |
6-(5-amino-1,2-oxazol-3-yl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-10-4-7(14-17-10)6-1-2-9-8(3-6)13-11(15)5-16-9/h1-4H,5,12H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHCQOMNRQNSKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C3=NOC(=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2399953.png)

![N-(5-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one](/img/structure/B2399956.png)
![4-[(2,4-Dimethylbenzyl)oxy]chromane](/img/structure/B2399959.png)


![7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B2399966.png)
![2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B2399969.png)

![6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2399972.png)
![5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2399973.png)
